Home > Products > Building Blocks P12524 > (2-Methylpyridin-4-yl)boronic acid hydrochloride
(2-Methylpyridin-4-yl)boronic acid hydrochloride - 861905-97-7

(2-Methylpyridin-4-yl)boronic acid hydrochloride

Catalog Number: EVT-1709919
CAS Number: 861905-97-7
Molecular Formula: C6H9BClNO2
Molecular Weight: 173.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bortezomib

Compound Description: Bortezomib ([(1R)-3-methyl-1-({[(2S)-1-oxo-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propyl]amino}carbonyl)butyl]boronic acid) is a dipeptidyl boronic acid derivative. It acts as a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome, a crucial component of the ubiquitin-proteasome pathway responsible for protein degradation within cells. []

Relevance: While structurally distinct from (2-methylpyridin-4-yl)boronic acid hydrochloride, bortezomib exemplifies the biological significance of boronic acid derivatives, particularly their application in targeting proteasomes. This shared functional group highlights the potential of the target compound and its analogs as potential therapeutic agents. []

Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from αα- and αβ-Amino Acids

Compound Description: These compounds represent a class of molecules containing a boronic acid group linked to a dipeptide chain, built from both α- and β-amino acids. The study focused on their design, synthesis, and evaluation as potential inhibitors of the β5 subunit of human proteasomes. []

Relevance: These dipeptidyl boronic acids share a direct structural relationship with (2-methylpyridin-4-yl)boronic acid hydrochloride through the presence of the boronic acid moiety. The research explores modifications in the peptide backbone and substituents to understand their effects on proteasome inhibition, offering valuable insights for modifying and optimizing the target compound's structure for enhanced activity. []

4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride

Compound Description: This compound represents a class of spirocyclic compounds. This compound was synthesized through a Suzuki coupling reaction involving a 3,5-difluorophenyl boronic acid derivative. []

Relevance: Although structurally diverse, the use of a substituted phenylboronic acid in the synthesis of this compound underscores the utility of boronic acid derivatives as building blocks in organic synthesis, much like the target compound, (2-methylpyridin-4-yl)boronic acid hydrochloride, could potentially serve as a versatile starting material for constructing more complex molecules with potentially interesting biological activities. []

(E)-1-(3-Bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine

Compound Description: This Schiff base compound incorporates a pyridine ring and was utilized in Suzuki coupling reactions with various aryl/hetaryl boronic acids. The research focused on understanding the mechanism of imine hydrolysis observed during the reactions. []

Relevance: This compound's use in conjunction with boronic acids, despite not containing a boronic acid group itself, provides insight into the reactivity and potential applications of (2-methylpyridin-4-yl)boronic acid hydrochloride. The target compound, with its boronic acid moiety, could engage in similar palladium-catalyzed cross-coupling reactions, leading to the formation of diversely substituted pyridine derivatives. []

Fluorescent Dihydropyridines Labeled with Boron Dipyrromethane (Bodipy)

Compound Description: These compounds, derived from dihydropyridines (DHPs) linked to Bodipy fluorophores, were designed as probes for studying L-type Ca2+ channels. The research highlighted their use in characterizing channel binding kinetics, allosteric modulation, and visualization in cellular systems. []

Relevance: Although structurally distinct from (2-methylpyridin-4-yl)boronic acid hydrochloride, these fluorescent DHP derivatives emphasize the significance of incorporating fluorescent tags into biologically active molecules. This approach could be applied to the target compound by conjugating it with a suitable fluorophore, enabling its use in studying biological targets or pathways where the 2-methylpyridin-4-yl moiety might have affinity. []

2-(1′,2′,3′,4′-Tetrahydroxybutyl)-5-(2″,3″,4″-trihydroxybutyl)-pyrazine

Compound Description: This pyrazine derivative, synthesized using boronic acid, serves as a precursor to important aroma compounds, 2,5-dimethylpyrazine and methylpyrazine, found in cigarette smoke. []

Relevance: Although structurally different from the target compound, the use of boronic acid in the synthesis of this pyrazine derivative emphasizes its utility as a reagent in organic chemistry. This suggests that (2-methylpyridin-4-yl)boronic acid hydrochloride, with its boronic acid functionality, could also participate in diverse synthetic transformations, potentially leading to the creation of novel compounds with desirable properties, not just as a final product itself. []

Overview

(2-Methylpyridin-4-yl)boronic acid hydrochloride is an organoboron compound characterized by the molecular formula C6H8BNO2HCl\text{C}_6\text{H}_8\text{BNO}_2\cdot \text{HCl}. This compound is a derivative of 2-methylpyridine, where a boronic acid group is attached at the 4-position of the pyridine ring. It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds .

Source and Classification

This compound can be synthesized through various methods, including halogen-metal exchange and palladium-catalyzed cross-coupling reactions . It falls under the classification of boronic acids, which are known for their utility in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2-Methylpyridin-4-yl)boronic acid hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-bromo-2-methylpyridine.
  2. Reagents: Tri-n-butylborate is commonly used as a boron source, along with a base such as n-butyllithium.
  3. Reaction Conditions: The reaction is conducted under an inert atmosphere (usually nitrogen) at low temperatures, approximately -68 to -70 degrees Celsius. This cooling is crucial for controlling the reaction kinetics and ensuring high yields.
  4. Hydrolysis: The intermediate product obtained from the reaction is then hydrolyzed with dilute hydrochloric acid to yield (2-Methylpyridin-4-yl)boronic acid hydrochloride .

Industrial production methods mirror laboratory synthesis but are scaled up for higher yields and purity, often involving recrystallization for purification.

Molecular Structure Analysis

Structure and Data

The molecular structure of (2-Methylpyridin-4-yl)boronic acid hydrochloride can be represented as follows:

  • Molecular Formula: C6H8BNO2HCl\text{C}_6\text{H}_8\text{BNO}_2\cdot \text{HCl}
  • Molecular Weight: Approximately 175.55 g/mol
  • Structural Features: The compound features a pyridine ring with a methyl group at the 2-position and a boronic acid functional group at the 4-position. The presence of the hydrochloride indicates that it exists as a salt .

Crystallography

Crystallographic studies have shown that this compound crystallizes in a specific lattice structure that can be analyzed using X-ray diffraction techniques. Such studies provide insights into intermolecular interactions and stability .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-4-yl)boronic acid hydrochloride primarily participates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction involves:

  • Reagents: Coupling of the boronic acid with aryl or vinyl halides.
  • Catalysts: Typically involves palladium catalysts such as Pd PPh3)4\text{Pd PPh}_3)_4.
  • Conditions: Conducted under mild conditions (room temperature to 100 degrees Celsius) in an inert atmosphere, often utilizing solvents like ethanol or toluene .

Common Reactions

The compound can also undergo various other reactions typical to boronic acids, including:

  • Formation of esters with alcohols.
  • Reactions with carbonyl compounds to form boronate esters.
Mechanism of Action

Process and Data

The mechanism of action for (2-Methylpyridin-4-yl)boronic acid hydrochloride primarily revolves around its participation in Suzuki-Miyaura coupling reactions. In this process:

  1. The boron atom undergoes oxidative addition with an aryl halide facilitated by a palladium catalyst.
  2. A transmetalation step occurs where the boron atom transfers its substituent to the palladium complex.
  3. Finally, reductive elimination results in the formation of a new carbon-carbon bond between the two aromatic systems .

This mechanism highlights the versatility of boronic acids in forming complex organic molecules.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to gray powder or crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols, which aids in its application in various chemical reactions.

Chemical Properties

  • Stability: Sensitive to moisture; should be stored under dry conditions.
  • Reactivity: Reacts readily with diols to form stable complexes, which is a key feature exploited in biochemical applications.

Relevant data includes melting point, boiling point, and specific heat capacity, which are crucial for understanding its behavior under different conditions.

Applications

(2-Methylpyridin-4-yl)boronic acid hydrochloride has several scientific uses:

  1. Organic Synthesis: Widely used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
  2. Medicinal Chemistry: Investigated for potential applications in drug development due to its ability to inhibit serine proteases through reversible covalent bonding .
  3. Material Science: Utilized in creating functional materials through polymerization processes involving boronic acids.
Introduction to Boronic Acid Derivatives in Medicinal Chemistry

Historical Evolution of Boronic Acids in Drug Design

Boronic acids have transitioned from synthetic curiosities to privileged pharmacophores in modern drug design. Historically, boron-containing compounds faced skepticism due to perceived toxicity concerns, but this paradigm shifted decisively with the FDA approval of bortezomib in 2003—a proteasome inhibitor for multiple myeloma therapy [1] [9]. This breakthrough validated boronic acids as viable drug scaffolds, demonstrating their capacity to form reversible covalent bonds with biological targets via boron's vacant p-orbital [3]. Subsequent approvals, including the β-lactamase inhibitor vaborbactam (2017) and the proteasome inhibitor ixazomib (2015), underscore boron's pharmaceutical versatility [1] [9].

The Suzuki-Miyaura cross-coupling reaction (1979) served as a critical enabler for boronic acid chemistry, providing robust synthetic routes to complex aryl boronic esters [3] [9]. This methodology facilitated the exploration of structure-activity relationships in drug candidates, particularly for heterocyclic boronic acids where the nitrogen atom enhances metabolic stability and binding specificity. The evolution culminated in five FDA-approved boron-containing drugs by 2022, spanning oncology, anti-infectives, and dermatology [9].

Table 1: Key Milestones in Boronic Acid Drug Development

YearCompoundTherapeutic AreaSignificance
2003BortezomibMultiple MyelomaFirst proteasome inhibitor; validated boronic acids
2015IxazomibMultiple MyelomaOral bioavailability; boronic acid pharmacophore
2017VaborbactamAntibiotic resistanceβ-lactamase inhibitor; cyclic boronic acid design
2022Five FDA-approved drugsMultiple areasDiversified therapeutic applications

Structural and Functional Significance of Pyridinyl-Boronic Acid Scaffolds

(2-Methylpyridin-4-yl)boronic acid exemplifies a strategically optimized heterocyclic boronic acid. Its molecular architecture (C₆H₈BNO₂·HCl, MW 173.41 g/mol) incorporates three key elements:

  • Boronic Acid Group: Exists in equilibrium between sp² (trigonal planar) and sp³ (tetrahedral) hybridization at physiological pH. The sp³ anionic form enables reversible covalent interactions with nucleophilic residues (e.g., Ser, Thr, Asp) in enzyme active sites [1] [4].
  • Pyridine Ring: Acts as a hydrogen bond acceptor (N-atom) and enhances water solubility via protonation. The nitrogen orientation (meta to boron) minimizes electronic interference while allowing synergistic binding [8] [10].
  • Ortho-Methyl Group: Sterically stabilizes the boronic acid against deborylation and reduces anhydride formation, a common decomposition pathway in aryl boronic acids [10].

Functionally, this scaffold leverages dual-mode binding: covalent boron interactions complemented by pyridine’s coordination chemistry. In antimicrobial applications, analogous pyridinyl-boronic acids inhibit β-lactamases by mimicking the tetrahedral transition state of β-lactam hydrolysis [1] [4]. The methyl group further modulates electron density at the boron center, fine-tuning its Lewis acidity (pKa ~8–10) for optimal target engagement [1].

Table 2: Comparative Properties of Boronic Acid Derivatives

Structural FeatureImpact on FunctionExample Relevance
sp³ HybridizationEnables covalent bond formation with nucleophilesEnzyme inhibition (e.g., proteasome, β-lactamase)
Pyridine NitrogenEnhances solubility; coordinates metals; participates in H-bondingBioavailability enhancement; target affinity
Ortho-SubstituentsSteric protection against decomposition; electronic modulationStabilization of (2-Methylpyridin-4-yl)boronic acid

Role of Hydrochloride Salts in Enhancing Bioavailability and Stability

The hydrochloride salt form of (2-Methylpyridin-4-yl)boronic acid is a deliberate pharmaceutical optimization strategy. Key advantages include:

  • Enhanced Solubility: Protonation of the pyridyl nitrogen dramatically increases aqueous solubility (>50 mg/mL), facilitating dissolution in biological matrices and formulation development. This contrasts sharply with the free base, which requires organic solvents for processing [8] [10].
  • Improved Stability: The hydrochloride salt mitigates air sensitivity and protodeboronation risks. Technical specifications mandate storage at <0°C under inert gas to prevent oxidation and anhydride formation [8] [10].
  • Crystallinity: Salt formation yields a stable crystalline solid (white to light yellow powder), simplifying handling and purification. The hydrochloride’s melting point and hygroscopicity profile are superior to non-ionic boronic acids [8].

Mechanistically, protonation shifts the boron equilibrium toward the reactive sp³ form, potentially enhancing target engagement. This property is exploited in Suzuki-Miyaura cross-coupling where the hydrochloride salt serves as a stable precursor for biaryl synthesis in aqueous media [8] [10]. The improved pharmacokinetic behavior of hydrochloride salts—observed broadly in boronic acid drugs like vaborbactam—validates this approach for enhancing systemic exposure [1].

Table 3: Physicochemical Comparison: Free Acid vs. Hydrochloride Salt

PropertyFree AcidHydrochloride SaltFunctional Impact
Solubility (H₂O)Low (<5 mg/mL)High (>50 mg/mL)Enhanced bioavailability
Storage ConditionsAmbient (anhydride risk)Frozen, inert atmosphereReduced decomposition
Solid FormVariable crystallinityConsistent crystalline powderReproducible synthesis/formulation
ReactivityAir-sensitiveStabilizedSuitable for aqueous-phase reactions

Properties

CAS Number

861905-97-7

Product Name

(2-Methylpyridin-4-yl)boronic acid hydrochloride

IUPAC Name

(2-methylpyridin-4-yl)boronic acid;hydrochloride

Molecular Formula

C6H9BClNO2

Molecular Weight

173.41 g/mol

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H

InChI Key

RRPKICOTZKTBAG-UHFFFAOYSA-N

SMILES

B(C1=CC(=NC=C1)C)(O)O.Cl

Canonical SMILES

B(C1=CC(=NC=C1)C)(O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.